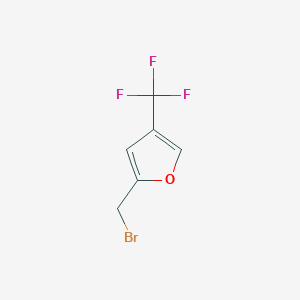

2-(Bromomethyl)-4-(trifluoromethyl)furan

CAS No.: 26431-57-2

Cat. No.: VC8095054

Molecular Formula: C6H4BrF3O

Molecular Weight: 228.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26431-57-2 |

|---|---|

| Molecular Formula | C6H4BrF3O |

| Molecular Weight | 228.99 g/mol |

| IUPAC Name | 2-(bromomethyl)-4-(trifluoromethyl)furan |

| Standard InChI | InChI=1S/C6H4BrF3O/c7-2-5-1-4(3-11-5)6(8,9)10/h1,3H,2H2 |

| Standard InChI Key | FZFGCHRSCIKKOX-UHFFFAOYSA-N |

| SMILES | C1=C(OC=C1C(F)(F)F)CBr |

| Canonical SMILES | C1=C(OC=C1C(F)(F)F)CBr |

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound features a furan ring substituted with a bromomethyl (-CHBr) group at position 2 and a trifluoromethyl (-CF) group at position 4. The planar furan ring (-electron system) and electron-withdrawing -CF group create a polarized structure, enhancing electrophilic reactivity at the bromomethyl site . Key spectroscopic data include:

-

NMR (CDCl): 4.50 (s, 2H, CHBr), 6.78 (s, 1H, furan H3), 6.52 (s, 1H, furan H5) .

-

NMR: 28.5 (CHBr), 112.4 (C3), 120.1 (C5), 143.2 (C2), 151.8 (C4), 122.5 (q, , CF) .

Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Density | 1.6 ± 0.1 g/cm³ | |

| Boiling Point | 298.2 ± 40.0 °C at 760 mmHg | |

| Flash Point | 134.1 ± 27.3 °C | |

| Vapour Pressure | 0.0 ± 0.6 mmHg at 25°C | |

| LogP (Octanol-Water) | 3.48 | |

| Refractive Index | 1.467 |

The high density and boiling point reflect strong intermolecular interactions, while the low vapour pressure indicates limited volatility .

Synthesis and Manufacturing

Bromination-Cyclization Route

A common synthesis involves bromination of 4-(trifluoromethyl)furan derivatives followed by cyclization :

-

Hydrolysis of Dimethyl Itaconate: Dimethyl itaconate is hydrolyzed to itaconic acid using LiOH/HO.

-

α-Bromination: Treatment with bromine in CCl yields a dibrominated intermediate.

-

Cyclization: Intramolecular cyclization with acetic anhydride produces 3-(bromomethyl)furan-2,5-dione, which is subsequently reduced to the target compound .

Transition-Metal-Free Approaches

Recent advancements utilize photooxidation of 1,3-dienes followed by Appel reagent-mediated dehydration. For example, 4-aryl-1,3-dienes undergo singlet oxygen () addition to form endoperoxides, which dehydrate to furans under Appel conditions (PPh/CBr) . This method avoids metal catalysts, enhancing sustainability .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The bromomethyl group enables Suzuki-Miyaura and Buchwald-Hartwig couplings, facilitating access to bioactive molecules. For instance, chalcone derivatives synthesized from this compound exhibit antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) .

Materials Science

The -CF group enhances thermal stability and electron-deficient character, making the compound useful in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume